what is 2,3-Butanedione-13C2
what is 2,3-Butanedione-13C2
An In-depth Technical Guide to 2,3-Butanedione-13C2 for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2,3-Butanedione-13C2, a stable isotope-labeled compound used in advanced research applications.
Introduction
2,3-Butanedione-13C2 is the isotopically labeled form of 2,3-butanedione, commonly known as diacetyl, where two carbon atoms have been substituted with the stable heavy isotope ¹³C. This isotopic labeling results in a distinct mass shift, rendering it a powerful tool in sophisticated analytical and metabolic investigations. Its principal applications lie in high-resolution nuclear magnetic resonance (NMR) spectroscopy, metabolomic profiling, and as an internal standard for mass spectrometry (MS) calibration and quantification. The incorporation of ¹³C atoms enables the precise tracing of metabolic pathways and the accurate quantification of its unlabeled analogue in complex biological samples.
Chemical and Physical Properties
A summary of the essential quantitative data for 2,3-Butanedione-13C2 is provided in Table 1. This information is crucial for the design and interpretation of experiments.
Table 1: Quantitative Data for 2,3-Butanedione-13C2
| Property | Value |
| Identifiers | |
| CAS Number | 1173018-75-1 |
| PubChem CID | 71309459 |
| InChI Key | QSJXEFYPDANLFS-ZDOIIHCHSA-N |
| Molecular Properties | |
| Molecular Formula | C₂¹³C₂H₆O₂ |
| Molecular Weight | 88.07 g/mol |
| Exact Mass | 88.043489101 Da |
| Isotopic Purity | 99 atom % ¹³C |
| Physical Properties | |
| Form | Liquid |
| Boiling Point | 88 °C |
| Density | 1.003 g/mL at 25 °C |
| Flash Point | 7 °C (closed cup) |
| Safety Data | |
| Signal Word | Danger |
| Hazard Statements | H225, H302, H315, H317, H318, H331, H373 |
Synthesis and Purification
Generalized Synthetic Approach:
A potential synthesis could involve the selective oxidation of [¹³C₂]-2-butanone. The incorporation of ¹³C labels would be a critical step in the synthesis of the 2-butanone starting material.
Purification:
The final product would likely be purified via distillation, leveraging its relatively low boiling point. The purity and isotopic enrichment of the final product would be rigorously assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the chemical identity and the degree of labeling, and Nuclear Magnetic Resonance (NMR) spectroscopy to verify the precise positions of the ¹³C labels within the molecule.
Experimental Protocols
NMR-Based Metabolic Flux Analysis
2,3-Butanedione-13C2 serves as a valuable tracer for elucidating metabolic pathways in a variety of biological systems. The ¹³C labels from 2,3-Butanedione-13C2 are incorporated into downstream metabolites, and their distribution can be meticulously monitored and quantified using NMR spectroscopy.
Protocol for ¹³C Labeling and NMR Analysis of Microbial Metabolism:
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Culture Preparation: A minimal essential medium is prepared to support the growth of the microorganism under investigation.
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Tracer Introduction: 2,3-Butanedione-13C2 is introduced into the culture medium at a precisely defined concentration, which is optimized based on the specific experimental conditions and the organism being studied.
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Cell Growth and Harvesting: The microbial cells are cultured under tightly controlled conditions. The cells are harvested during the exponential growth phase, typically by centrifugation.
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Metabolite Extraction: Metabolic activity is rapidly quenched, for instance, with the addition of cold methanol. Intracellular metabolites are then extracted using a suitable solvent system, such as a chloroform/methanol/water mixture.
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Sample Preparation for NMR: The metabolite extract is lyophilized and subsequently reconstituted in a deuterated solvent (e.g., D₂O) that contains a known concentration of an internal standard (e.g., DSS) for quantitative purposes.
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NMR Data Acquisition: ¹³C and ¹H NMR spectra are acquired using a high-field NMR spectrometer.
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Data Analysis: The acquired NMR data is processed to identify and quantify the ¹³C-labeled metabolites. The observed labeling patterns in the downstream metabolites provide critical insights into the active metabolic pathways and their fluxes.
Quantitative Analysis by LC-MS using 2,3-Butanedione-13C2 as an Internal Standard
Due to its chemical and physical properties being nearly identical to its unlabeled counterpart, 2,3-Butanedione-13C2 is an ideal internal standard for the accurate quantification of unlabeled 2,3-butanedione in complex biological matrices.
Protocol for Quantification of 2,3-Butanedione in a Biological Sample:
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Sample Preparation:
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A known amount of 2,3-Butanedione-13C2 solution in a suitable solvent (e.g., acetonitrile) is added to a precisely measured volume or weight of the biological sample (e.g., plasma, cell culture supernatant).
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The sample is thoroughly mixed by vortexing to ensure homogeneity.
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Proteins are precipitated by the addition of a cold organic solvent, such as acetonitrile.
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The sample is centrifuged to pellet the precipitated proteins.
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The resulting supernatant is carefully collected for analysis.
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LC-MS Analysis:
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Chromatographic Separation: An aliquot of the supernatant is injected onto a suitable liquid chromatography (LC) column (e.g., a C18 column) to separate the analyte from other components of the matrix. An appropriate mobile phase gradient is employed to achieve optimal separation.
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Mass Spectrometry Detection: The column eluent is analyzed using a tandem mass spectrometer (MS/MS) operating in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode.
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Specific precursor and product ion transitions are defined for both unlabeled 2,3-butanedione and the 2,3-Butanedione-13C2 internal standard.
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Data Analysis:
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The peak areas for both the analyte and the internal standard are integrated.
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The ratio of the analyte peak area to the internal standard peak area is calculated.
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A calibration curve is constructed by analyzing a series of standards containing known concentrations of the unlabeled analyte and a fixed concentration of the internal standard.
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The concentration of the analyte in the sample is determined by interpolating its peak area ratio on the calibration curve.
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Mandatory Visualizations
Metabolic Pathway of 2,3-Butanedione
The following diagram illustrates the key enzymatic steps in the microbial metabolism of 2,3-butanedione.
Caption: A simplified representation of the metabolic pathway of 2,3-butanedione in microorganisms.
Experimental Workflow for Quantitative Analysis
The diagram below provides a step-by-step visualization of the workflow for employing 2,3-Butanedione-13C2 as an internal standard in a quantitative LC-MS analysis.
Caption: A schematic of the workflow for quantitative analysis using an internal standard.
